2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide
Overview
Description
2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound is of significant interest due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties .
Preparation Methods
The synthesis of 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide typically involves the reaction of 4-(4-chlorophenyl)-1,3-thiazol-2-amine with 2-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction .
Chemical Reactions Analysis
2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Scientific Research Applications
2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various bioactive molecules.
Biology: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.
Medicine: Research indicates its potential as an anticancer agent, particularly against breast cancer cell lines.
Industry: It is used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide involves the inhibition of key enzymes and pathways in microbial and cancer cells. The compound induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial functions. In microbial cells, it inhibits the synthesis of essential proteins and nucleic acids, leading to cell death .
Comparison with Similar Compounds
2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide is unique due to its dual antimicrobial and anticancer properties. Similar compounds include:
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and antiproliferative activities.
2,4-Disubstituted thiazoles: These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and antitumor properties
Properties
IUPAC Name |
2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]propanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2OS/c1-7(13)11(17)16-12-15-10(6-18-12)8-2-4-9(14)5-3-8/h2-7H,1H3,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUFNXGNDNBHKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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